Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a rhodium complex with the empirical formula C16H24BF4Rh and a molecular weight of 406.07 g/mol . This compound is known for its utility as a catalyst in various chemical reactions, particularly in hydrogenation and isomerization processes . It is a dark red powder that is slightly sensitive to air and moisture .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate are largely tied to its role in catalyzing reactions. It is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands
Cellular Effects
As a catalyst, it is likely to influence various cellular processes indirectly through its role in facilitating biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in hydrogenation and isomerization reactions . It is also used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can be synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of tetrafluoroboric acid . The reaction typically occurs under an inert atmosphere to prevent oxidation of the rhodium complex. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various catalytic applications .
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes several types of chemical reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.
Isomerization: It facilitates the isomerization of olefins.
Hydrosilylation: It is used in the hydrosilylation of alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and silanes for hydrosilylation reactions . These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include hydrogenated alkanes, isomerized olefins, and silylated alkenes .
Scientific Research Applications
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the substrate, followed by the activation of the substrate through oxidative addition or insertion reactions . The rhodium complex then facilitates the desired transformation, such as hydrogenation or isomerization, through a series of catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate: Similar in structure but with different anionic ligands.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Contains acetonitrile ligands instead of cyclooctadiene.
Uniqueness
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high catalytic activity and selectivity in hydrogenation and isomerization reactions . Its stability and ease of handling also make it a preferred choice in various catalytic applications .
Properties
IUPAC Name |
cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHWHHENVLYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BF4Rh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35138-22-8 | |
Record name | Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate interact with carbonic anhydrase to influence its catalytic activity?
A1: Research has shown that this compound can replace the zinc ion naturally present in the active site of carbonic anhydrase []. This substitution is possible due to the similar ionic radii of rhodium and zinc. The rhodium ion then acts as a new catalytic center, altering the enzyme's activity. For instance, while uncomplexed rhodium catalyzes the hydroformylation of styrene favoring the branched aldehyde product, the rhodium-substituted carbonic anhydrase demonstrates a preference for the linear aldehyde product []. This suggests that the protein environment surrounding the rhodium ion plays a crucial role in dictating the reaction regioselectivity.
Q2: What are the challenges associated with using this compound to modify carbonic anhydrase, and how can they be addressed?
A2: One challenge is achieving a 1:1 stoichiometry between the rhodium complex and carbonic anhydrase. Research indicates that using this compound can lead to the binding of multiple rhodium atoms to the enzyme, exceeding the desired 1:1 ratio []. This non-specific binding likely occurs at surface histidine residues. To address this, researchers have explored site-directed mutagenesis and chemical modification of surface histidines to limit the non-specific binding and achieve a more controlled rhodium incorporation [].
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